![molecular formula C14H21NO2 B061797 Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- CAS No. 189893-11-6](/img/structure/B61797.png)
Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]-, also known as PHCCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PHCCC is a selective agonist of the metabotropic glutamate receptor subtype 4 (mGluR4) and has shown promise in treating various neurological disorders.
Mecanismo De Acción
Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- is a selective agonist of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR4 leads to the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels. This results in the modulation of neurotransmitter release and neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- has been shown to modulate the release of dopamine and glutamate, which are neurotransmitters involved in various neurological disorders. It has also been found to have neuroprotective effects and can improve cognitive function. In animal studies, Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- has been shown to reduce anxiety and depression-like behaviors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- in lab experiments is its selectivity for mGluR4, which allows for specific modulation of neurotransmitter release. However, one limitation is the lack of studies on the long-term effects of Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- on neuronal function and behavior.
Direcciones Futuras
There are several potential future directions for the study of Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]-. One area of interest is the development of more selective mGluR4 agonists with improved pharmacokinetic properties. Another potential direction is the investigation of the effects of Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- on other neurotransmitter systems and their potential therapeutic applications. Additionally, there is a need for further studies on the long-term effects of Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- on neuronal function and behavior.
Métodos De Síntesis
The synthesis of Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- involves the reaction of 1-(2-chloroethyl)-1-cyclohexanol with methylamine, followed by reduction with lithium aluminum hydride and subsequent reaction with phenyl isocyanate. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, anxiety, depression, and addiction. It has been shown to modulate the release of dopamine and glutamate, which are neurotransmitters involved in these disorders. Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- has also been found to have neuroprotective effects and can improve cognitive function.
Propiedades
IUPAC Name |
3-[1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXNQQLTDXASSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403416 |
Source


|
| Record name | Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- | |
CAS RN |
189893-11-6 |
Source


|
| Record name | Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

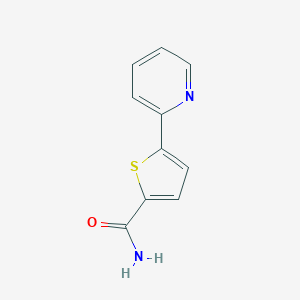
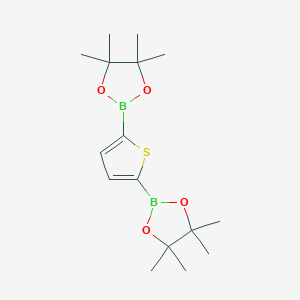
![5-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B61720.png)
![[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane](/img/structure/B61724.png)
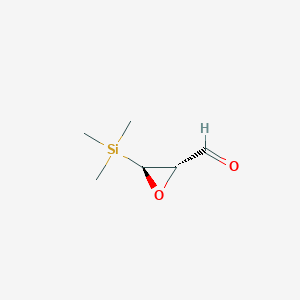
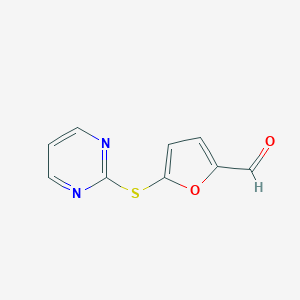
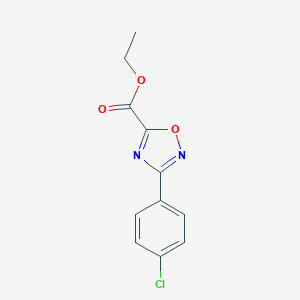
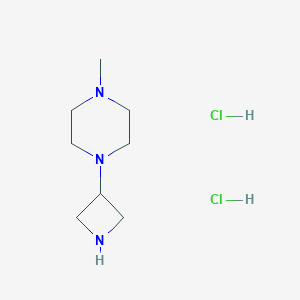
![2-Isopropyl-1H-benzo[d]imidazole-4,6-diol](/img/structure/B61738.png)
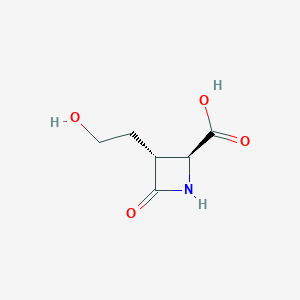
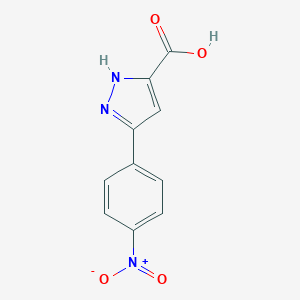
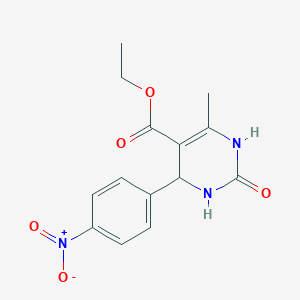
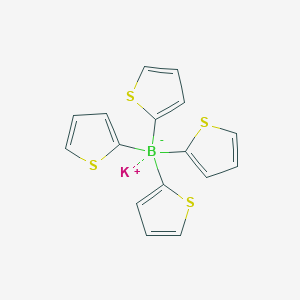
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;pyrazine-2-carboxamide;pyridine-4-carbohydrazide](/img/structure/B61748.png)